molecular formula C10H6F4O4 B089856 Dimethyl 3,4,5,6-tetrafluorophthalate CAS No. 1024-59-5

Dimethyl 3,4,5,6-tetrafluorophthalate

Cat. No. B089856
CAS RN: 1024-59-5
M. Wt: 266.15 g/mol
InChI Key: YKDASBAWJFXNAV-UHFFFAOYSA-N
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Patent
US04782180

Procedure details

Sulfuric acid (99%, 45 ml) was added cautiously to water (45 ml) and the resulting solution mixed with glacial acetic acid (450 ml). To this solution was added dimethyl 3,4,5,6-tetrafluorophthalate (90.0 g) and the resulting mixture heated at reflux for six hours. The solution was concentrated under reduced pressure to remove acetic acid and water. Fresh acetic acid (450 ml) and water (75 ml) were added to the residue and refluxing continued overnight (16 hours). The solution was concentrated again under reduced pressure to a semisolid. Hydrochloric acid (37%, 150 ml) was added and the mixture warmed until all the solids dissolved. The solution was concentrated under reduced pressure to 125 ml. Cooling gave crystals which were collected and washed with 37% hydrochloric acid. Recrystallization from 130 ml 24% hydrochloric acid followed by drying under vacuum at room temperature gave tetrafluorophthalic acid (59 g, 73%); mp 159°-161° C.
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.O.[F:7][C:8]1[C:17]([F:18])=[C:16]([F:19])[C:15]([F:20])=[C:10]([C:11]([O:13]C)=[O:12])[C:9]=1[C:21]([O:23]C)=[O:22]>C(O)(=O)C>[F:7][C:8]1[C:17]([F:18])=[C:16]([F:19])[C:15]([F:20])=[C:10]([C:11]([OH:13])=[O:12])[C:9]=1[C:21]([OH:23])=[O:22]

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
45 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
FC1=C(C(C(=O)OC)=C(C(=C1F)F)F)C(=O)OC
Step Three
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for six hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove acetic acid and water
ADDITION
Type
ADDITION
Details
Fresh acetic acid (450 ml) and water (75 ml) were added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
refluxing continued overnight (16 hours)
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated again under reduced pressure to a semisolid
ADDITION
Type
ADDITION
Details
Hydrochloric acid (37%, 150 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed until all the solids
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure to 125 ml
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
gave crystals which
CUSTOM
Type
CUSTOM
Details
were collected
WASH
Type
WASH
Details
washed with 37% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
Recrystallization from 130 ml 24% hydrochloric acid
CUSTOM
Type
CUSTOM
Details
by drying under vacuum at room temperature

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=C(C(=C(C1C(=O)O)C(=O)O)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 59 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.